2-Amino-4-nitrophenol

Catalog No.
S614961
CAS No.
99-57-0
M.F
C6H6N2O3
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-nitrophenol

CAS Number

99-57-0

Product Name

2-Amino-4-nitrophenol

IUPAC Name

2-amino-4-nitrophenol

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2

InChI Key

VLZVIIYRNMWPSN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.01 M
Soluble in ethanol, diethyl ether, acetic acid, warm benzene
Soluble in acetone
In water, 925 mg/L at 23 °C

Synonyms

1-Amino-2-hydroxy-5-nitrobenzene; 1-Hydroxy-2-amino-4-nitrobenzene; 2-Hydroxy-5-nitroaniline; 4-Nitro-2-amino-1-hydroxybenzene; 4-Nitro-2-aminophenol; 5-Nitro-2-hydroxyaniline; C.I. 76530; NSC 4664; p-Nitro-o-aminophenol;

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)O

Analytical Chemistry:

  • Indicator: Due to its ability to change color depending on the solution's pH, 2-A-4-NP can be used as a pH indicator. It turns yellow in acidic solutions and orange in basic solutions . This allows researchers to visually determine the acidity or alkalinity of a solution.

Organic Chemistry:

  • Synthesis of Dyes and Pigments: 2-A-4-NP serves as an intermediate in the production of certain mordant dyes like CI Mordant Brown 1 and CI Mordant Brown 33. These dyes are used to color various materials, including leather, nylon, silk, wool, and fur .

Material Science:

  • Study of Metal-Organic Frameworks (MOFs): Researchers explore the potential of 2-A-4-NP as a linker molecule in the construction of MOFs. These porous materials have various applications, including gas storage, separation, and catalysis .

Environmental Science:

  • Biodegradation Studies: 2-A-4-NP can be used to study the biodegradation processes of various microorganisms. Researchers can investigate the breakdown of this compound by specific bacteria or assess the efficiency of different bioremediation techniques .

2-Amino-4-nitrophenol, with the chemical formula C6_6H6_6N2_2O3_3, is an organic compound characterized by an amino group and a nitro group attached to a phenolic structure. It typically appears as orange prisms or a yellow powder and is known for its limited solubility in water (less than 1 mg/mL at 20°C) and its potential toxicity upon exposure . The compound is primarily synthesized from 2,4-dinitrophenol through reduction processes, making it a significant derivative in various chemical applications.

2-A-4-NP can pose several safety hazards:

  • Toxicity: Data on the specific toxicity of 2-A-4-NP is limited. However, due to the presence of the nitro group, it is suspected to be harmful if ingested, inhaled, or absorbed through the skin [].
  • Skin Irritation: Studies suggest that 2-A-4-NP can cause skin irritation and allergic reactions.
  • Flammability: 2-A-4-NP has a flash point of 100 °C, indicating flammability at elevated temperatures.

The primary reaction for synthesizing 2-amino-4-nitrophenol involves the selective reduction of 2,4-dinitrophenol. This reduction can occur via several methods:

  • Hydrosulfide Reduction: In an aqueous alkaline solution, sodium sulfide is used to reduce the nitro group at the 2-position of 2,4-dinitrophenol, yielding 2-amino-4-nitrophenol .
  • Electrolytic Reduction: This method employs electrolysis to achieve the desired reduction, allowing for controlled conditions that can enhance yield and purity .
  • Chemical Reduction: Other reducing agents, such as sulfuric acid or ammonia, may also be utilized in various experimental setups to convert 2,4-dinitrophenol into 2-amino-4-nitrophenol .

Research indicates that 2-amino-4-nitrophenol exhibits mutagenic properties. It has shown mutagenic activity in bacterial gene mutation tests and has been linked to renal toxicity at high doses in animal studies . The compound is classified as toxic by ingestion and can cause irritation to the skin, eyes, and respiratory tract upon exposure . Studies have also indicated its potential as a sensitizer in humans based on quantitative structure-activity relationship predictions .

The synthesis of 2-amino-4-nitrophenol can be achieved through various methodologies:

  • Reduction of 2,4-Dinitrophenol: This is the most common method involving sodium sulfide in alkaline conditions .
  • Electrochemical Methods: Utilizing electrolysis for the selective reduction of nitro groups under controlled conditions .
  • Partial Reduction Techniques: Employing specific reagents like sulfuric acid or ammonia to achieve targeted reductions without affecting other functional groups present in the molecule .

2-Amino-4-nitrophenol finds utility in several fields:

  • Dyes and Pigments: It serves as an intermediate in the synthesis of azo dyes and other colorants.
  • Pharmaceuticals: The compound is explored for its potential therapeutic effects due to its biological activity.
  • Chemical Research: Used as a reagent in various

Studies on interactions involving 2-amino-4-nitrophenol have highlighted its reactivity with various biological systems. Its mutagenic properties suggest potential interactions with DNA and cellular mechanisms that could lead to genetic alterations. Furthermore, its toxicity profile necessitates careful handling and consideration during laboratory experiments and industrial applications .

Several compounds share structural similarities with 2-amino-4-nitrophenol, including:

Compound NameStructure CharacteristicsUnique Features
2-Amino-5-nitrophenolSimilar amino and nitro groupsDifferent substitution pattern on the phenolic ring
3-Amino-4-nitrophenolNitro group at the para positionExhibits different biological activity
4-Amino-3-nitrophenolAmino group at para positionUsed primarily in dye synthesis
2,6-DiaminopyridineContains two amino groupsExhibits different reactivity profiles
4-NitroanilineNitro group on anilineCommonly used in dye production

Uniqueness of 2-Amino-4-Nitrophenol: The positioning of both the amino and nitro groups on the aromatic ring contributes to its distinct reactivity and biological properties compared to other similar compounds. Its specific synthesis routes further enhance its uniqueness within this chemical family.

The scientific investigation of 2-amino-4-nitrophenol traces back to early 20th-century organic chemistry research, where it emerged as a significant intermediate in the development of synthetic dye chemistry. Historical synthesis methods documented in the literature reveal that early researchers recognized the compound's potential as a building block for complex aromatic systems. The compound's systematic study gained momentum during the expansion of industrial chemistry, particularly in the context of developing new colorants and chemical intermediates.

Early synthetic approaches focused on the selective reduction of 2,4-dinitrophenol, a process that presented significant challenges due to the need to reduce only one nitro group while preserving the other. The development of controlled reduction methods using hydrogen sulfide in aqueous alkaline solutions represented a breakthrough in the compound's commercial viability, allowing for yields of up to 88% under optimized conditions. These foundational studies established the chemical framework that continues to influence contemporary research approaches.

The compound's entry into toxicological literature marked another crucial phase in its academic investigation. Early studies identified potential health concerns, leading to comprehensive evaluation programs that would eventually culminate in major toxicological assessments by organizations such as the National Toxicology Program and the International Agency for Research on Cancer. This dual trajectory of synthetic utility and safety evaluation has characterized the compound's presence in academic literature for decades.

Relevance in Contemporary Chemical and Biochemical Research

Modern research on 2-amino-4-nitrophenol encompasses diverse scientific domains, reflecting the compound's multifaceted nature and continued relevance to contemporary chemical challenges. In biochemical research, the compound serves as a model system for investigating nitroaromatic metabolism and environmental degradation pathways. Studies using the phototrophic bacterium Rhodobacter capsulatus have revealed sophisticated enzymatic pathways for the compound's biodegradation, demonstrating that microbial systems can metabolize 2-amino-4-nitrophenol through light-dependent aerobic pathways.

The compound's role in mutagenicity research has positioned it as an important tool for understanding structure-activity relationships in genotoxicity. Research has demonstrated that 2-amino-4-nitrophenol exhibits mutagenic activity in bacterial systems, fungal organisms, and cultured mammalian cells, while showing different patterns of activity in in vivo systems. This differential activity profile makes it valuable for mechanistic studies of mutagenesis and DNA damage.

Contemporary synthetic chemistry research has explored 2-amino-4-nitrophenol's potential in developing new materials and chemical processes. Its use in preparing specialized dyes and as a precursor for pharmaceutical intermediates continues to drive innovation in synthetic methodology. The compound's well-defined chemical properties make it an excellent substrate for studying reaction mechanisms and developing new synthetic transformations.

Overview of Industrial and Technological Applications

The industrial significance of 2-amino-4-nitrophenol is primarily rooted in its role as an intermediate in dye manufacturing and cosmetic formulations. In the textile industry, the compound serves as a crucial building block for producing azo dyes, which are among the most important classes of synthetic colorants. The compound's ability to undergo diazotization reactions makes it particularly valuable for creating complex dye structures with specific color properties and fastness characteristics.

Table 1: Primary Industrial Applications of 2-Amino-4-nitrophenol

Application CategorySpecific UseConcentration RangeRegulatory Status
Hair Dye ManufacturingSemipermanent colorants2-9%Approved with restrictions
Azo Dye ProductionIntermediate compoundVariableIndustrial use permitted
Cosmetic FormulationsColor additive<0.4%Safety evaluated
Chemical SynthesisIntermediateVariableStandard chemical handling

In the cosmetics industry, 2-amino-4-nitrophenol finds application in both semipermanent and permanent hair coloring formulations. Its use in these products has been subject to extensive safety evaluation, with regulatory agencies establishing specific concentration limits and usage guidelines to ensure consumer safety. The compound's effectiveness as a hair colorant stems from its ability to penetrate hair shafts and form stable color complexes.

The compound's role in chemical synthesis extends beyond its primary applications to include use as a starting material for pharmaceutical intermediates and specialty chemicals. Its well-defined reactivity profile and commercial availability make it an attractive choice for researchers developing new synthetic routes and chemical processes.

Research Gaps and Emerging Areas of Interest

Despite extensive investigation, several important research gaps remain in our understanding of 2-amino-4-nitrophenol. One significant area requiring further investigation involves the compound's long-term environmental fate and potential for bioaccumulation. While studies have examined acute toxicity and short-term environmental effects, comprehensive assessments of chronic environmental exposure and ecosystem-level impacts remain limited.

The mechanistic basis for the compound's differential toxicity between species and genders represents another critical research frontier. Studies have consistently shown that male rats exhibit greater sensitivity to the compound's nephrotoxic effects compared to females, but the underlying biochemical mechanisms remain incompletely understood. This differential sensitivity pattern suggests complex interactions between the compound and biological systems that warrant detailed investigation.

Physical Description

2-amino-4-nitrophenol appears as orange prisms or yellow powder. No odor. (NTP, 1992)

Color/Form

Orange prisms from water
Yellow-brown leaflets containing water of crystallization
Yellow-brown to orange prisms

XLogP3

1.5

LogP

1.26 (LogP)
log Kow = 1.26

Melting Point

293 to 297 °F (anhydrous) (NTP, 1992)
144.0 °C
80-90 °C /Monohydrate/; 143-145 °C /Anhydrous/

UNII

G501UCI6T9

GHS Hazard Statements

Aggregated GHS information provided by 2192 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2192 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 2191 of 2192 companies with hazard statement code(s):;
H302 (97.99%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.43%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.52%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (93.66%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Two hair dye components, carcinogenic 4-nitro-2-aminophenol and 5-nitro-2-aminophenol, induced Cu(II)-dependent DNA cleavage frequently at thymine and guanine residues in DNA fragments obtained from the c-Ha-ras-1 protooncogene. When the p53 tumor suppressor gene was used, 4-nitro-2-aminophenol caused Cu(II)-dependent piperidine-labile sites at poly G sequences. In the presence of Cu(II), both components increased 8-oxo-7,8-dihydro-2'-deoxyguanosine formation in DNA. The inhibitory effects of catalase and bathocuproine on DNA damage suggest the involvement of H2O2 and Cu(I). It is speculated that nitro-2-aminophenols undergo Cu(II)-mediated autoxidation to generate active oxygen species causing DNA damage which leads to their carcinogenesis.

Vapor Pressure

3.5X10-5 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

99-57-0

Wikipedia

2-amino-4-nitrophenol

Biological Half Life

It had an elimination half-time from the plasma /of ICR mice/ of 46 hr ... .

Methods of Manufacturing

From dinitrophenol.
... Produced commercially by the partial reduction of 2,4-dinitrophenol; this may be achieved electrolytically with vanadium or chemically with polysulfide, sodium hydrosulfide, or hydrazine and copper. Alternatively, 2-acetamidophenol or 2-methylbenzoxazole may be nitrated in sulfuric acid to yield a mixture of 4- and 5-nitro derivatives that are then separated and hydrolyzed with sodium hydroxide

General Manufacturing Information

Phenol, 2-amino-4-nitro-: ACTIVE
Cosmetic Ingredient Review Expert Panel ... concluded that 2-amino-4-nitrophenol ... were safe as hair dye ingredients in the current practices of use and concentration

Clinical Laboratory Methods

A liquid chromatography-tandem mass spectrometry (LC-MS-MS) analysis of biological fluids (blood, urine, gastric content, and bile) collected at autopsy in a case of suspected 2,4-dinitrophenol (DNP) fatal poisoning allowed the determination of DNP and its known metabolites (2-amino-4-nitrophenol and nitro-4-aminophenol). The tentative identification of three conjugated metabolites (DNP glucuronide, DNP sulfate, and 2-amino-4-nitrophenol glucuronide) could be made on the basis of their pseudomolecular ion, isotopic and fragmentation patterns, and retention characteristics. Another DNP metabolite reported in the literature, 2,4-diaminophenol, was not detected in the samples. Postmortem blood concentrations were 48.4 mg/L for DNP and 1.2 mg/L for 2-amino-4-nitrophenol. ...

Dates

Modify: 2023-08-15

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